REACTION_CXSMILES
|
Br[CH2:2][CH2:3][N:4]1[C:8]([CH2:9]Br)=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1.[CH2:14]([NH2:16])[CH3:15]>C1COCC1>[CH2:14]([N:16]1[CH2:2][CH2:3][N:4]2[N:5]=[C:6]([N+:11]([O-:13])=[O:12])[CH:7]=[C:8]2[CH2:9]1)[CH3:15]
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Name
|
|
Quantity
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0.7 g
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Type
|
reactant
|
Smiles
|
BrCCN1N=C(C=C1CBr)[N+](=O)[O-]
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.83 mL
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Type
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reactant
|
Smiles
|
C(C)N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for 12 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a light yellow solution
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
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Type
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STIRRING
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Details
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the resulting solid was stirred with a mixture of EtOAc (250 mL) and 10% aqueous K2CO3 (200 mL)
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
aqueous layer was back extracted with EtOAc (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, 40 g, 1% to 4% MeOH in DCM)
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CC=2N(CC1)N=C(C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 427 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |